1-(Cyclopropylmethoxy)-3-nitro-benzene
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Overview
Description
1-(Cyclopropylmethoxy)-3-nitro-benzene is an organic compound characterized by a benzene ring substituted with a cyclopropylmethoxy group and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopropylmethoxy)-3-nitro-benzene typically involves the following steps:
Nitration of Benzene: The initial step involves the nitration of benzene to form nitrobenzene. This is achieved by treating benzene with a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions.
Formation of Cyclopropylmethanol: Cyclopropylmethanol is synthesized by the reaction of cyclopropylmethyl bromide with sodium hydroxide in an aqueous medium.
Etherification: The final step involves the etherification of nitrobenzene with cyclopropylmethanol in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopropylmethoxy)-3-nitro-benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The cyclopropylmethoxy group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as hydroxide ions or amines.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed
Reduction: 1-(Cyclopropylmethoxy)-3-aminobenzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Corresponding carbonyl compounds.
Scientific Research Applications
1-(Cyclopropylmethoxy)-3-nitro-benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Cyclopropylmethoxy)-3-nitro-benzene involves its interaction with molecular targets and pathways. The nitro group can participate in redox reactions, while the cyclopropylmethoxy group can influence the compound’s binding affinity and specificity towards biological targets. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(Cyclopropylmethoxy)-4-nitro-benzene: Similar structure but with the nitro group at the para position.
1-(Cyclopropylmethoxy)-2-nitro-benzene: Similar structure but with the nitro group at the ortho position.
1-(Cyclopropylmethoxy)-3-amino-benzene: Similar structure but with an amino group instead of a nitro group.
Uniqueness
1-(Cyclopropylmethoxy)-3-nitro-benzene is unique due to the specific positioning of the cyclopropylmethoxy and nitro groups on the benzene ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups provides distinct properties that can be leveraged in various scientific and industrial applications.
Properties
IUPAC Name |
1-(cyclopropylmethoxy)-3-nitrobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-11(13)9-2-1-3-10(6-9)14-7-8-4-5-8/h1-3,6,8H,4-5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXXWGOVYMJVPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC=CC(=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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